Chemical Identity
The compound [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with various functional groups. It is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Source and Classification
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information about its structure, synthesis, and potential applications. The compound's classification as a pyrimidine derivative highlights its significance in pharmaceuticals, particularly in the development of drugs targeting various diseases.
Methods of Synthesis
The synthesis of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid typically involves several key steps:
Technical Details
The synthesis may utilize various catalysts and solvents to optimize yield and purity. Reaction conditions such as temperature, time, and pH are critical for successful synthesis.
Structure Description
The molecular structure of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid features:
Molecular Data
Reactivity Profile
[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create analogs for further study.
The mechanism of action for [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid involves its interaction with specific biological targets, such as enzymes or receptors.
The exact mechanism can vary based on the specific biological context in which it is applied.
Physical Properties
Chemical Properties
These properties are critical for determining storage conditions and potential applications in drug formulation.
[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid has several scientific uses:
This compound's diverse applications underscore its importance in ongoing research within medicinal chemistry and related fields.
The 4-oxo-1,4-dihydropyrimidine (DHPM) core represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and structural similarity to natural pyrimidine bases. This heterocyclic framework enables extensive derivatization at C2, N1, C5, and C6 positions, allowing fine-tuning of electronic properties, steric bulk, and hydrogen-bonding capacity. The inherent polarity of the oxo group and enamine-like conjugation system facilitates target binding through dipole-dipole interactions and π-stacking, particularly in biological systems involving nucleotide recognition or metal ion coordination [2] [7]. DHPM derivatives exhibit remarkable target promiscuity, acting as calcium channel modulators (e.g., nifedipine analogs), kinesin inhibitors (monastrol), antiviral agents (batzelladine A), and antibacterial compounds [2] [7] [9]. The scaffold's bioisosteric relationship with 1,4-dihydropyridines allows retention of cardiovascular activity while mitigating oxidation-related toxicity, as evidenced by antihypertensive agents like (R)-SQ 32926 [7].
Table 1: Core Modifications of 4-Oxo-1,4-Dihydropyrimidine and Associated Biological Activities
Position | Common Modifications | Biological Impact | Representative Derivatives |
---|---|---|---|
C2 | Thiourea, Methoxy, Methylthio | Enhanced enzyme inhibition (α-glucosidase/DHFR), antimicrobial activity | Thiouracil derivatives, Monastrol analogs |
N1/N3 | Alkyl substitution, Acyl groups | Improved bioavailability, target selectivity | N3-phenacyl derivatives (antihypertensive) |
C4 | Aryl, Heteroaryl | GPCR modulation, Anticancer activity | Nitractin (antiviral), T-type Ca²⁺ blockers |
C5/C6 | Electron-withdrawing groups, Hydrophobic chains | Antibacterial potency, DNA gyrase inhibition | Fluoroquinolone-DHPM hybrids |
Pharmacophore hybridization integrates distinct bioactive motifs into a single molecular architecture to enhance target affinity or enable multi-target engagement. Conjugation of the 4-oxo-6-phenyl-DHPM core with phenoxyacetic acid creates a multifunctional scaffold leveraging three mechanistic advantages:
Table 2: Pharmacophore Hybridization Techniques in Dihydropyrimidinone Optimization
Hybridization Approach | Structural Features | Therapeutic Outcomes | Key References |
---|---|---|---|
Ester Bioisosteres | Carboxylic acid/amide replacement | Enhanced metabolic stability, reduced hepatotoxicity | Anti-diabetic DHPMs [4] |
Heterocycle Fusion | Quinoline, Quinazolinone, Coumarin | Multi-target engagement (antimicrobial/anticancer) | Quinoline-DHPMs [6] |
Linker Optimization | Ethylene glycol, Thioacetate, Propionitrile | Improved solubility and target residence time | GLUT4 activators [4] |
Stereochemical Control | Chiral centers at C4/C5 | Selective ion channel modulation | Calcium channel blockers [2] |
The therapeutic evolution of DHPMs began with the serendipitous discovery of calcium channel blockade by nifedipine in the 1960s, leading to first-generation antihypertensives. The 1990s marked a diversification phase with the identification of mitotic kinesin inhibitors (monastrol) and antiviral DHPMs [7]. Despite this potential, clinical translation has faced three persistent challenges:
Modern strategies address these through fluorine incorporation (metabolic blocking), nanotechnology-enabled delivery, and structure-guided hybridization – precisely the rationale behind [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid's design [4] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7